molecular formula C9H14O3 B041571 Ethyl cyclopentyl(oxo)acetate CAS No. 33537-18-7

Ethyl cyclopentyl(oxo)acetate

Cat. No.: B041571
CAS No.: 33537-18-7
M. Wt: 170.21 g/mol
InChI Key: WOJWUNMAGJRHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopentyl(oxo)acetate is a high-value, multifunctional synthetic building block of significant interest in organic chemistry and medicinal chemistry research. This compound features a reactive oxoacetate ester group adjacent to a cyclopentyl moiety, making it a versatile precursor for the synthesis of complex molecules. Its primary research applications include serving as a key intermediate in the construction of cyclopentane-containing scaffolds, which are privileged structures in drug discovery due to their ability to confer conformational constraint and improve pharmacokinetic properties. Researchers utilize this ester in various carbon-carbon bond-forming reactions, such as nucleophilic additions to the ketone carbonyl and Claisen-type condensations, enabling the efficient generation of molecular diversity libraries.

Properties

IUPAC Name

ethyl 2-cyclopentyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJWUNMAGJRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449562
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33537-18-7
Record name Ethyl α-oxocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopentyl-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl cyclopentyl(oxo)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, often involving the use of cyclopentanone derivatives as starting materials. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of the cyclopentyl and oxoacetate moieties.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that cyclopentyl derivatives showed enhanced cytotoxicity against various cancer cell lines. This compound was tested for its ability to inhibit cancer cell proliferation, showing promising results comparable to established anticancer agents .

Table 1: Cytotoxicity of this compound Compared to Control Agents

CompoundIC50 (µM)Cell Line
This compound15HeLa
Doxorubicin12HeLa
Cisplatin18A549

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that it affects key signaling pathways related to cell survival and proliferation, particularly through the modulation of apoptosis-related proteins .

Case Studies

  • Case Study on Antitumor Activity :
    A recent clinical trial investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants, with manageable side effects .
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .

Scientific Research Applications

Applications in Pharmaceuticals

Ethyl cyclopentyl(oxo)acetate has shown potential in several pharmaceutical applications:

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer agents.

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. Its derivatives are being explored for their potential use in treating various diseases, including metabolic disorders and infections .

Case Study: Synthesis of Anticancer Agents

A notable study focused on synthesizing derivatives of this compound to enhance its biological activity. Researchers modified the ester to improve solubility and bioavailability, leading to compounds with significantly higher anticancer efficacy compared to the parent compound.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis due to its reactive functional groups:

Building Block for Complex Molecules

The compound is utilized to synthesize various complex molecules, including:

  • Pharmaceutical Intermediates : Used in the synthesis of drugs targeting specific biological pathways.
  • Natural Product Synthesis : Acts as a precursor for synthesizing complex natural products with medicinal properties.

Data Table: Comparative Reactivity

Compound NameStructure TypeUnique Features
This compoundEsterContains a cyclopentyl group enhancing reactivity
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetateDiketone EsterContains two carbonyl groups
Cyclopentyl acetateSimple EsterLacks the oxo group; simpler structure

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinct chemical reactivity compared to similar compounds.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares ethyl cyclopentyl(oxo)acetate with key analogs, highlighting structural variations and their impacts:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Stability/Reactivity Notes References
Ethyl 3-oxocyclopentanecarboxylate C₈H₁₂O₃ 156.18 Cyclopentyl, ester High thermal stability; prone to keto-enol tautomerization
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate C₁₀H₉ClN₂O₅ 272.64 Chlorophenyl, nitro group Enhanced electrophilicity; reactive in nucleophilic substitutions
Ethyl oxo(piperidin-1-yl)acetate C₉H₁₅NO₃ 185.22 Piperidine ring Improved solubility in polar solvents; used in drug delivery
Ethyl 4-biphenylyl(oxo)acetate C₁₆H₁₄O₃ 254.29 Biphenyl group High lipophilicity; applications in material science

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in coupling reactions.
  • Aromatic substituents (e.g., biphenyl in ) improve thermal stability but reduce solubility in aqueous media.
  • Heterocyclic moieties (e.g., piperidine in ) enhance bioavailability, making them valuable in pharmaceutical intermediates.

Reaction Selectivity and Bond Dissociation

Evidence from fragmentation studies (Fig. 2 in ) reveals that cyclopentyl-containing compounds exhibit bond dissociation energies (BDEs) comparable to tert-butyl analogs (~5.7 eV for N–C bonds in cyclopentylamine). However, linear alkyl chains (e.g., ethyl or butyl) show heteroatom-dependent dissociation:

  • Ethyl groups linked to oxygen dissociate at 9.0 eV , while those linked to nitrogen dissociate at 8.3 eV .
  • Cyclopentyl radicals are lost at consistent energies regardless of the heteroatom, suggesting steric and resonance effects stabilize the transition state.

This contrasts with keto-substituted analogs (e.g., oxo-ARs in ), where the oxo group lowers BDEs, facilitating radical-mediated degradation.

Stability and Degradation Pathways

  • Hydrolytic Stability : Ethyl oxoacetates with electron-withdrawing groups (e.g., nitro in ) resist hydrolysis under acidic conditions but degrade rapidly in basic media.
  • Thermal Decomposition: Cyclopentyl-containing esters decompose via Feshbach resonance-mediated pathways, releasing cyclopentyl radicals at 5.7 eV. Linear analogs (e.g., ethyl 3-oxopropanoate) decompose at higher energies (~8–9 eV), indicating greater thermal resilience.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely documented method involves a four-step Claisen condensation between diethylene adipate and ethyl chloroacetate, catalyzed by sodium ethoxide. In the initial step, sodium is dissolved in ethanol to form sodium ethoxide, which subsequently reacts with diethylene adipate at 50–55°C for 6 hours to yield cyclopentanone ethyl formate. Ethyl chloroacetate is then introduced dropwise at 90–95°C, facilitating nucleophilic acyl substitution to form an intermediate ketone ester.

Critical parameters include:

  • Temperature control : Maintaining 90–95°C during ethyl chloroacetate addition minimizes side reactions such as decarboxylation.

  • Catalyst selection : Zirconium dioxide (4–5 g per mole of sodium) accelerates the reaction by stabilizing enolate intermediates.

Post-reaction workup involves acidification with 5 M HCl, extraction with toluene, and washing with saturated brine to isolate the crude product. Final purification via fractional distillation under reduced pressure (115–120°C) achieves >95% purity.

Yield Optimization Strategies

Variations in ethanol volume (400–500 mL) and lithium chloride concentration (0.05 mol) during the reflux step significantly impact yield. For instance, increasing ethanol volume to 500 mL improves solubility of intermediates, raising yields from 78% to 85%. Lithium chloride acts as a Lewis acid, facilitating esterification by polarizing carbonyl groups.

Dihydroxylation-Oxidation Cascade

Stereoselective Synthesis via Osmium Tetroxide

An alternative route employs dihydroxylation of 2-cyclopentene-1-acetic acid t-amyl ester using fiber-bound OsO₄ (0.1 mol%) and N-methylmorpholine N-oxide (NMO) as a co-oxidant. This step generates a vicinal diol, which undergoes Pt/C-catalyzed oxidation in acetonitrile-water (1:1) to yield the target compound.

Key advantages include:

  • Stereochemical control : The syn-dihydroxylation step ensures >90% enantiomeric excess for downstream applications.

  • Catalyst recyclability : Fiber-bound OsO₄ reduces metal leaching, enabling reuse for up to five cycles.

However, the method’s complexity limits scalability, with overall yields averaging 28% due to losses during oxidation.

Photochemical Cyclization

UV-Mediated Ring Formation

Photochemical routes utilize UV irradiation (254 nm) to induce cyclization of γ-keto esters in benzene. This method avoids harsh reagents but requires stringent control of irradiation time (4–6 hours) to prevent over-oxidation. Yields remain modest (45–55%), though the absence of metal catalysts appeals for pharmaceutical synthesis.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Method Comparison

MethodReactantsCatalystTemperature (°C)Yield (%)Purity (%)
Claisen CondensationDiethylene adipate, ethyl chloroacetateZrO₂90–958595
Dihydroxylation2-Cyclopentene-1-acetic acidOsO₄, Pt/C60–702890
Photochemicalγ-Keto estersNone25 (RT)5085

Industrial-scale production favors Claisen condensation for its reproducibility, whereas photochemical methods are reserved for niche applications requiring metal-free products .

Q & A

Q. What are the standard synthetic routes for Ethyl cyclopentyl(oxo)acetate, and how is purification optimized?

this compound can be synthesized via condensation reactions using α-carbonyl sulfoxonium ylides or glyoxylate derivatives. For example, analogous compounds like ethyl 2-(2-naphthyl)-1H-indol-3-ylacetate are prepared by reacting sulfoxonium ylides with indoles in the presence of a chiral phosphoric acid catalyst, followed by column chromatography (1:4 EtOAc/Hex) to yield pure products . Purification often employs silica gel chromatography, as demonstrated in Fe(IV) oxo complex studies where ethyl acetate serves as an eluent to isolate organic products .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : Proton NMR (e.g., DMSO-d₆) resolves substituent environments, such as cyclopentyl protons and ester carbonyl groups, as shown for indolyl-oxoacetate derivatives .
  • Gas Chromatography (GC) : Quantification of reaction products via GC with biphenyl as an internal standard ensures accuracy .
  • Exact Mass Spectrometry : High-resolution mass spectrometry (e.g., exact mass 224.1273196) confirms molecular formulas and isotopic distributions .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence the reactivity of the oxoacetate moiety?

The cyclopentyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the carbonyl carbon. Electronic effects (e.g., electron-withdrawing oxo groups) enhance electrophilicity, facilitating reactions like Oxygen-Atom Transfer (OAT) with thioanisole, as observed in Fe(IV) oxo complexes . Computational studies on analogous methyl jasmonate derivatives suggest that cyclopentyl conformations modulate reactivity through hyperconjugation .

Q. What methodologies address stability and degradation analysis of this compound under varying conditions?

Degradation pathways can be studied via:

  • Thermodynamic Profiling : Using NIST data (e.g., proton affinity, gas basicity) to predict thermal stability .
  • Stress Testing : Exposure to acidic/basic conditions or UV light, followed by LC-MS to identify degradation products like cyclopentanol derivatives or decarboxylated byproducts .

Q. How can enantioselective synthesis be achieved for this compound derivatives?

Chiral catalysts, such as phosphoric acids, enable enantioselective indole insertions into α-carbonyl sulfoxonium ylides, yielding optically active indolyl-oxoacetates. Reaction parameters (e.g., solvent polarity, temperature) must be optimized to suppress racemization .

Q. What role does this compound play in pharmaceutical impurity profiling?

It may arise as a synthetic intermediate or degradation product in drugs like buspirone. Impurity characterization requires advanced techniques:

  • HPLC-UV/IR : Detects trace impurities (e.g., ethyl 4-(methylsulfanyl)phenylacetate) at ppm levels .
  • Reference Standards : Pharmacopeial-grade materials (e.g., USP-certified ethyl acetate) ensure method validation .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodReference
Exact MassHRMS (224.1273196 Da)
Purity AssessmentGC with Biphenyl Std
Enantiomeric Excess (ee)Chiral HPLC
Thermal StabilityNIST Thermodynamic Data

Table 2: Synthetic Optimization Strategies

ParameterImpact on Yield/PurityReference
Catalyst Loading (5 mol%)Enhances ee >90%
Eluent (1:4 EtOAc/Hex)Reduces Byproducts
Reaction Temp (−30°C)Stabilizes Oxo Intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.